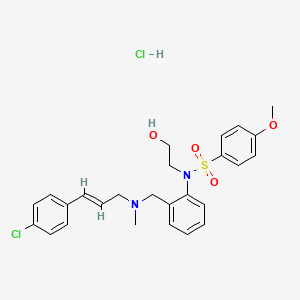

KN-93 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KN-93 (塩酸塩)は、細胞透過性、可逆性、およびカルモデュリン依存性キナーゼII型(CaMKII)の競合阻害剤です。 分子式はC26H30Cl2N2O4S、分子量は537.5 g/molです 。 この化合物は、シグナル伝達、遺伝子発現、細胞周期制御など、さまざまな細胞プロセスにおいて重要な役割を果たすCaMKIIを阻害する能力により、科学研究で広く使用されています .

準備方法

合成経路と反応条件

KN-93 (塩酸塩)の合成には、コア構造の調製から始まり、さまざまな官能基を導入するまで、いくつかのステップが含まれます。主要なステップには次のものがあります。

コア構造の形成: これは、4-クロロシンナミルクロリドとN-メチルベンジルアミンを反応させて中間体を形成することにより行われます。

スルホンアミド基の導入: 次に、中間体を塩基の存在下で4-メトキシベンゼンスルホニルクロリドと反応させてスルホンアミド基を導入します。

塩酸塩の形成: 最後に、化合物を塩酸で処理して塩酸塩を形成します.

工業生産方法

KN-93 (塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 重要な要因には、温度制御、反応時間、高純度試薬の使用などがあります .

化学反応の分析

反応の種類

KN-93 (塩酸塩)は、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: また、還元反応を起こし、還元された誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが形成され、還元によりアミンまたはアルコールが生成される可能性があります .

科学研究への応用

KN-93 (塩酸塩)は、次のものを含む幅広い科学研究への応用があります。

化学: CaMKIIの阻害とそのさまざまな生化学的経路への影響を研究するためのツールとして使用されます。

生物学: KN-93 (塩酸塩)は、細胞周期制御、アポトーシス、シグナル伝達におけるCaMKIIの役割を調査する細胞生物学研究で使用されます。

医学: この化合物は、心臓不整脈、癌、神経変性疾患などの状態における潜在的な治療効果を調査するために、前臨床研究で使用されます。

科学的研究の応用

Key Research Applications

-

Neuroprotection

- Cell Viability : KN-93 has been shown to improve the viability of cortical neurons subjected to NMDA-induced injury. In studies, treatment with KN-93 resulted in a significant dose-dependent increase in cell survival, particularly at concentrations of 0.5 μM and 1.0 μM .

- Apoptosis Reduction : The compound inhibits neuronal apoptosis induced by NMDA, as evidenced by reduced TUNEL-positive cells in treated groups compared to controls .

-

Cardiac Research

- Arrhythmia Prevention : In animal models, KN-93 significantly suppressed isoproterenol-induced arrhythmias in transgenic mice models of cardiac hypertrophy. This suggests that CaMKII may be a proarrhythmic factor, and its inhibition can mitigate such risks .

- Calcium Cycling : Studies have demonstrated that KN-93 slows the kinetics of intracellular calcium cycling and decreases spontaneous action potential firing rates in isolated cardiac cells .

- Inflammation and Immune Response

- Gastric Function Modulation

Comparative Data Table

Case Studies

- Neuroprotective Effects : A study demonstrated that pre-treatment with KN-93 significantly reduced NMDA-induced neuronal apoptosis and improved cell viability in cultured cortical neurons, indicating its potential for therapeutic use in neurodegenerative diseases .

- Cardiac Hypertrophy Model : In transgenic mice with cardiac hypertrophy, administration of KN-93 led to a marked reduction in arrhythmogenic events following isoproterenol treatment, suggesting that targeting CaMKII could be beneficial in managing heart conditions associated with hypertrophy .

- Macrophage Activation : Research on macrophages infected with M. smegmatis showed that treatment with KN-93 led to decreased activation of the extracellular signal-regulated kinase (ERK) pathway, underscoring the role of CaMKII in immune responses during infection .

作用機序

KN-93 (塩酸塩)は、カルモデュリンのCaMKIIへの結合を競合的に阻害することで効果を発揮します。この阻害は、CaMKIIの活性化を防ぎ、その下流のシグナル伝達経路を遮断します。 KN-93 (塩酸塩)の分子標的は、カルシウムシグナル伝達、遺伝子発現、細胞周期の進行などのプロセスに関与するCaMKIIのさまざまなアイソフォームを含みます .

類似の化合物との比較

類似の化合物

KN-62: 作用機序は類似していますが、構造要素が異なる別のCaMKII阻害剤。

H-89: CaMKIIの活性にも影響を与えるタンパク質キナーゼA阻害剤。

独自性

KN-93 (塩酸塩)は、CaMKII阻害剤としての高い選択性と効力により独特です。 他の阻害剤とは異なり、タンパク質キナーゼA、タンパク質キナーゼC、ミオシン軽鎖キナーゼ、またはカルシウムホスホジエステラーゼの活性には影響を与えません 。この選択性により、CaMKII特異的な経路と機能を研究するための貴重なツールになります。

類似化合物との比較

Similar Compounds

KN-62: Another CaMKII inhibitor with a similar mechanism of action but different structural elements.

H-89: A protein kinase A inhibitor that also affects CaMKII activity.

W-7: A calmodulin antagonist that indirectly inhibits CaMKII by preventing calmodulin binding.

Uniqueness

KN-93 (hydrochloride) is unique due to its high selectivity and potency as a CaMKII inhibitor. Unlike other inhibitors, it does not affect the activities of protein kinase A, protein kinase C, myosin light chain kinase, or calcium-phosphodiesterase . This selectivity makes it a valuable tool for studying CaMKII-specific pathways and functions.

生物活性

KN-93 hydrochloride is a selective and competitive inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in various cellular processes, including neuronal signaling, cardiac function, and cell growth regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

KN-93 functions primarily by binding to the calmodulin-binding site of CaMKII, thereby inhibiting its activity. The compound exhibits a Ki value of approximately 0.37 μM, indicating its potency as an inhibitor . By disrupting the Ca2+/calmodulin complex essential for CaMKII activation, KN-93 influences several downstream signaling pathways.

Inhibition of Cell Growth and Induction of Apoptosis

In vitro studies have demonstrated that KN-93 can significantly inhibit cell growth and induce apoptosis in various cell lines. For instance:

- NIH 3T3 Cells : KN-93 was shown to arrest cells in the G1 phase of the cell cycle at concentrations as low as 12 μM and induce apoptosis at 24 μM. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and the induction of reactive oxygen species (ROS) generation .

| Concentration (μM) | Effect |

|---|---|

| 12 | G1 phase arrest |

| 24 | Induction of apoptosis |

Effects on Cardiac Function

In animal models, particularly in transgenic mice expressing CaMKIV, KN-93 has been shown to suppress isoproterenol-induced arrhythmias. This suggests that CaMKII plays a proarrhythmic role in cardiac hypertrophy and that KN-93 can mitigate these effects .

Impact on Epithelial Barrier Function

Recent research indicates that KN-93 enhances epithelial barrier integrity by promoting tight junction (TJ) formation. In cultured epithelial cells, treatment with KN-93 resulted in increased trans-epithelial resistance (TER) and enlarged TJ networks without disrupting the polarized distribution of junctional proteins like ZO-1 .

| Treatment Duration (hours) | TER (Ω/cm²) | Control TER (Ω/cm²) |

|---|---|---|

| 3 | 871.3 ± 46.2 | 469.6 ± 23.5 |

Case Studies

- Cardiac Arrhythmias : In a study involving CaMKIV transgenic mice, administration of KN-93 significantly reduced the incidence of arrhythmias induced by isoproterenol treatment, highlighting its potential therapeutic role in cardiac dysfunction .

- Cancer Cell Lines : In prostate cancer (PCa) cells, KN-93 induced p53-independent cell death through mechanisms involving ROS generation and inhibition of androgen receptor activity, suggesting its utility in cancer therapy .

Summary of Key Findings

This compound demonstrates significant biological activity through various mechanisms:

- CaMKII Inhibition : Potently inhibits CaMKII activity with a Ki value of 0.37 μM.

- Cell Cycle Regulation : Induces G1 phase arrest and apoptosis in NIH 3T3 cells.

- Cardiac Protection : Reduces arrhythmias in transgenic mouse models.

- Epithelial Barrier Enhancement : Promotes tight junction formation and improves barrier function.

特性

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHMCQDBXQEIOK-IPZCTEOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。